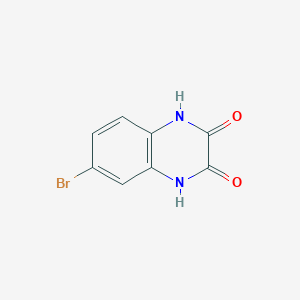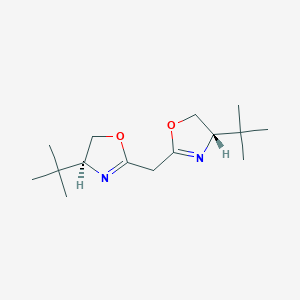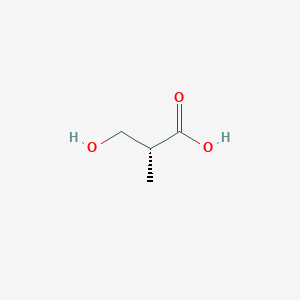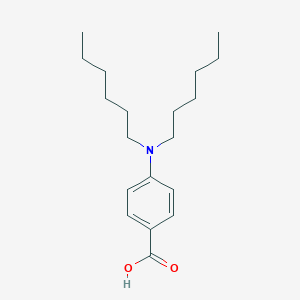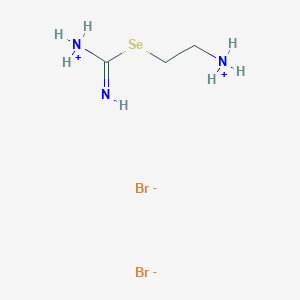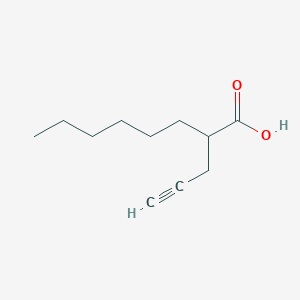
2-Hexyl-4-pentynoic Acid
Vue d'ensemble
Description
2-Hexyl-4-pentynoic Acid, also known as HPTA, is a derivative of valproic acid . It has a molecular weight of 182.26 . It is a potent and robust inhibitor of HDAC with an IC50 value of 13 μM . It has been found to have neuroprotective effects .
Molecular Structure Analysis
The molecular formula of 2-Hexyl-4-pentynoic Acid is C11H18O2 . The InChI code is 1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) .Chemical Reactions Analysis
2-Hexyl-4-pentynoic Acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
2-Hexyl-4-pentynoic Acid is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity . It has a specific gravity of 0.94 and a refractive index of 1.45 .Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Synthesis of 2-Hydroxy-4-pentynoic Acid for Biodegradable Polylactide: 2-Hexyl-4-pentynoic acid is an intermediate in synthesizing 2-hydroxy-4-pentynoic acid, which is crucial for creating 'clickable' biodegradable polylactide. This process involves efficient introduction of various functional groups onto polymers, significantly impacting the physicochemical properties of polylactide (Zhang, Ren, & Baker, 2014).
Chemical Reactions and Methodology
- Preparation of Chlorolactones: 2-Hexyl-4-pentynoic acid plays a role in the chlorolactonization of alkenoic acids, demonstrating its utility in synthesizing various chlorolactones (Zhu, Li, Tong, & Zhang, 2011).
- Ruthenium-Catalyzed Alder Ene Type Reactions: This compound is used in ruthenium-catalyzed reactions for synthesizing natural products, showing its value in organic chemistry and pharmaceutical research (Trost, Probst, & Schoop, 1998).
Biochemical Applications
- Inhibition of 4-oxalocrotonate Tautomerase: 2-Hexyl-4-pentynoic acid acts as an inhibitor for the enzyme 4-oxalocrotonate tautomerase, which is important in understanding enzymatic mechanisms and developing inhibitors for research and therapeutic purposes (Johnson, Czerwinski, Fitzgerald, & Whitman, 1997).
Cancer Research
- Potential Therapy for Breast Carcinoma: Research indicates that 2-hexyl-4-pentynoic acid could have applications in sensitizing breast tumor cells to anti-neoplastic agents, making it a potential candidate for breast cancer therapy (Ding et al., 2020).
Nanotechnology
- Functionalization on Iron Oxide Nanoparticles: The compound is used to functionalize iron oxide nanoparticles, showcasing its utility in nanotechnology and material science (Baharuddin et al., 2018).
Vibrational and Molecular Analysis
- Conformational and Vibrational Analysis: 2-Hexyl-4-pentynoic acid is also significant in the study of molecular structures and vibrational spectra, contributing to the field of spectroscopy and molecular physics (Crowder & Blankenship, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyl-4-pentynoic Acid | |
CAS RN |
96017-59-3 | |
| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexyl-4-pentynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



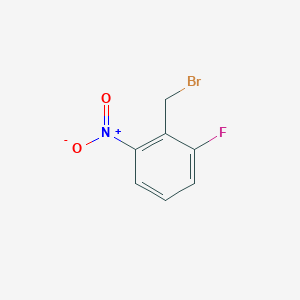

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

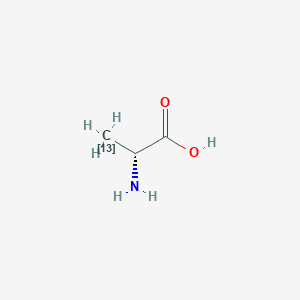
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
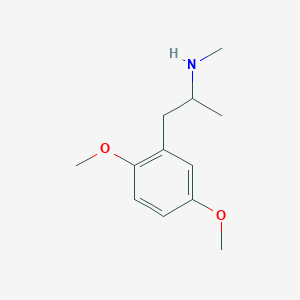
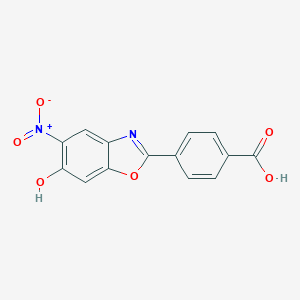
![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
